molecular formula C26H23FN4O3 B14978560 N-(4-fluorobenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

N-(4-fluorobenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

Cat. No.: B14978560
M. Wt: 458.5 g/mol
InChI Key: XQUXIGKZIXSKBE-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoxaline Core: This is usually achieved through the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the quinoxaline intermediate.

    Attachment of the Acetamide Group: This is typically done through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(4-fluorobenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
  • N-(4-bromobenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
  • N-(4-methylbenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide

Uniqueness

The uniqueness of N-(4-fluorobenzyl)-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide lies in its fluorobenzyl group, which can enhance its biological activity and stability compared to its analogs. The presence of the fluorine atom can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

Molecular Formula

C26H23FN4O3

Molecular Weight

458.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C26H23FN4O3/c1-17-7-3-4-8-21(17)28-24(33)16-31-23-10-6-5-9-22(23)29-25(26(31)34)30(18(2)32)15-19-11-13-20(27)14-12-19/h3-14H,15-16H2,1-2H3,(H,28,33)

InChI Key

XQUXIGKZIXSKBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=C(C=C4)F)C(=O)C

Origin of Product

United States

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